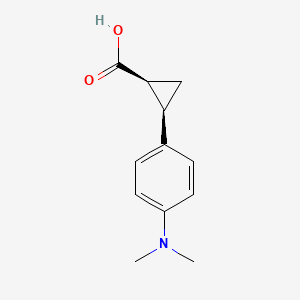
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions where a dimethylamine is introduced to the aromatic ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Its biological activity can be explored for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Medicine
Industry
Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
作用機序
The mechanism of action of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with biological targets. Typically, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
The specific stereochemistry of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid can impart unique biological activity and reactivity compared to its enantiomers and other derivatives. The presence of the dimethylamino group and the carboxylic acid functionality further distinguishes it from other cyclopropane derivatives.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(1S,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11-/m0/s1 |
InChIキー |
MQUZAKABMZMHAH-QWRGUYRKSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@@H]2C(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















